molecular formula C19H22N2O2 B13569182 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide

2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide

Cat. No.: B13569182
M. Wt: 310.4 g/mol
InChI Key: JSCOQLMZWXEAQV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a pyrrolidinylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 2-(pyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide.

    Reduction: Formation of 2-(3-methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinylphenyl groups contribute to the binding affinity and specificity of the compound. The acetamide moiety may participate in hydrogen bonding interactions with the target, stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
  • 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine
  • 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]propionamide

Uniqueness

2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O2/c1-23-16-8-6-7-15(13-16)14-19(22)20-17-9-2-3-10-18(17)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,22)

InChI Key

JSCOQLMZWXEAQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2N3CCCC3

solubility

43.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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